molecular formula C15H13F3N2O2 B14287409 N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 126938-43-0

N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B14287409
CAS No.: 126938-43-0
M. Wt: 310.27 g/mol
InChI Key: SZZJWARSJIJSHK-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea: is an organic compound that features a benzyloxy group and a trifluoromethyl-substituted phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of benzyloxyamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The urea moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzyloxy)-N’-[4-(trifluoromethyl)phenyl]urea
  • N-(Benzyloxy)-N’-[2-(trifluoromethyl)phenyl]urea
  • N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

N-(Benzyloxy)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

126938-43-0

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

1-phenylmethoxy-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)12-7-4-8-13(9-12)19-14(21)20-22-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,19,20,21)

InChI Key

SZZJWARSJIJSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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